[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a compound belonging to the oxadiazole class, which is characterized by its heterocyclic structure containing nitrogen and oxygen atoms. This compound is notable for its potential biological activities, which make it a subject of interest in medicinal chemistry.
The synthesis and characterization of this compound have been explored in various studies, particularly focusing on its derivatives and related oxadiazole compounds. Research indicates that oxadiazoles exhibit a wide range of biological activities, including antimicrobial and anticancer properties .
This compound can be classified under:
The synthesis of [5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid typically involves cyclocondensation reactions. One common method includes the use of acyl semicarbazides or thiosemicarbazides in the presence of reagents such as phosphorus oxychloride (POCl₃) or other dehydrating agents .
The compound can participate in several chemical reactions due to its functional groups:
Reactions often require specific conditions such as temperature control and the presence of catalysts or dehydrating agents to facilitate the desired transformations.
The mechanism of action for [5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is not fully elucidated but is believed to involve:
Studies suggest that derivatives of oxadiazoles exhibit significant activity against various cancer cell lines and bacteria, indicating their potential as therapeutic agents .
[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid has potential applications in:
The compound [5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid (CAS: 1086380-58-6) emerged from structural optimizations of oxadiazole-based pharmacophores in the late 2000s. Its first reported synthesis aligns with efforts to develop heterocyclic hybrids targeting enzyme inhibition and anticancer activity. The CAS registry (1086380-58-6) dates its formal identification to this period, though dedicated biological studies remain limited. Key milestones include:
This compound’s significance stems from three synergistic structural domains:
Table 1: Key Structural and Physicochemical Properties
Property | Value/Descriptor | Pharmacological Implication |
---|---|---|
Molecular Formula | C₁₂H₁₁N₃O₄S | Balanced heteroatom distribution |
Molecular Weight | 293.30 g/mol | Optimal for cell permeability |
LogP | 1.261 [1] | Moderate lipophilicity |
Hydrogen Bond Acceptors | 7 [1] | Enhanced target engagement potential |
Rotatable Bonds | 6 [1] | Conformational flexibility |
Despite its promising scaffold, critical unknowns persist:
Table 2: Critical Research Questions and Methodological Approaches
Knowledge Gap | Proposed Research Path | Relevant Precedent |
---|---|---|
Target Identification | Affinity-based protein profiling | Oxadiazole inhibition of VEGFR [2] |
Isomeric Influence | Synthesis of (Z)-vinyl isomers | E-isomer predominance in analogs (J=16 Hz) [2] |
Carboxylic Acid Role | Methyl ester prodrug comparison | Improved bioavailability in epalrestat [3] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3